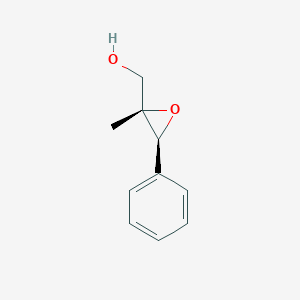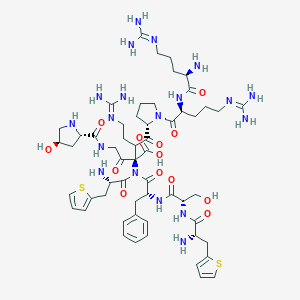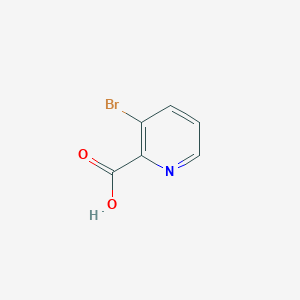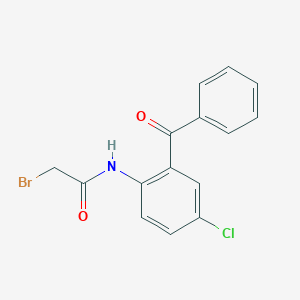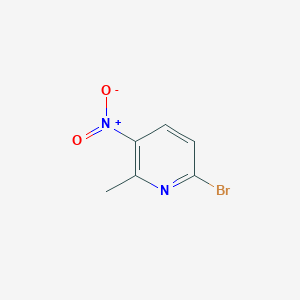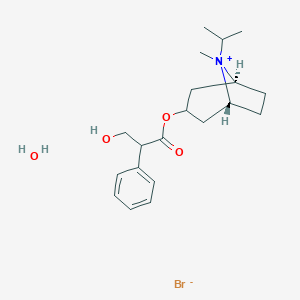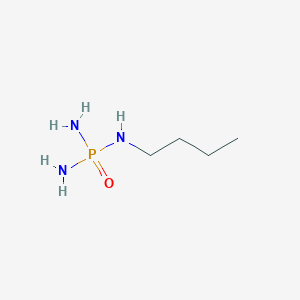
3-Hydroxyvalproic acid
Vue d'ensemble
Description
3-Hydroxyvalproic acid is a metabolite of Valproic Acid . It is also known as 3-OH-VPA . The IUPAC name for 3-Hydroxyvalproic acid is 3-hydroxy-2-propylpentanoic acid .
Synthesis Analysis
The biosynthesis of 3-Hydroxyvalproic acid has been observed to occur after incubation of Valproic Acid with rat liver microsomes . In bacteria, the production of 3-Hydroxypropionic acid, a similar compound, has been improved by rewiring metabolic networks, alleviating metabolite toxicity, and dynamically controlling cell size and density .Molecular Structure Analysis
The molecular formula of 3-Hydroxyvalproic acid is C8H16O3 . It contains a total of 26 bonds; 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, 2 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
3-Hydroxyvalproic acid can be converted into 3-Oxovalproic acid . It is also capable of donating a hydron to an acceptor (Bronsted base) via oxoacid .Physical And Chemical Properties Analysis
3-Hydroxyvalproic acid has an average mass of 160.211 Da and a monoisotopic mass of 160.109940 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 280.7±23.0 °C at 760 mmHg, and a flash point of 137.8±19.1 °C .Applications De Recherche Scientifique
Therapeutic Drug Monitoring
3-Hydroxyvalproic acid is a major metabolite of valproic acid (VPA), a broad-spectrum antiepileptic drug . A specific and sensitive Ultra-high Performance Liquid Chromatography-tandem Mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of the concentrations of VPA and its clinically relevant metabolites in human serum . This method is essential for therapeutic drug monitoring, which could potentially lead to clinically relevant improvements in VPA dosage and patient management .
Biosynthesis Pathways
3-Hydroxypropionic acid (3-HP) represents an economically important platform compound from which a panel of bulk chemicals can be derived . Compared with petroleum-dependent chemical synthesis, bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass . Various strategies for improving 3-HP production in bacteria have been proposed, including rewiring of metabolic networks, alleviation of metabolite toxicity, and dynamic control of cell size and density .
Production of Biodegradable Plastic
3-HP is a platform chemical with a wide range of existing and potential applications, including the production of poly (3-hydroxypropionate) (P-3HP), a biodegradable plastic . The microbial synthesis of 3-HP has attracted significant attention in recent years due to its green and sustainable properties .
Carbon Dioxide Assimilation
3-HP participates in autotrophic carbon dioxide (CO2) assimilation pathway . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
Optimization of Fermentation Conditions
Growth-promoting strategies such as optimization of fermentation conditions have been proposed to boost cell growth and 3-HP production .
Construction of Gene Circuits
Construction of gene circuits to alleviate feedback inhibition has been suggested as a strategy to enhance 3-HP production .
Orientations Futures
The production of 3-Hydroxyvalproic acid and similar compounds is of interest due to their potential as economically important platform compounds. Bioproduction of these compounds has attracted more attention due to the utilization of renewable biomass . Future research may focus on improving the production of these compounds through metabolic engineering and synthetic biology .
Propriétés
IUPAC Name |
3-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPFTSMZBSRZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(CC)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974384 | |
| Record name | 3-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyvalproic acid | |
CAS RN |
58888-84-9 | |
| Record name | 3-Hydroxyvalproic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-valproic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-VALPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW51396YVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxyvalproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



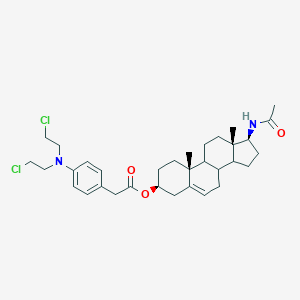
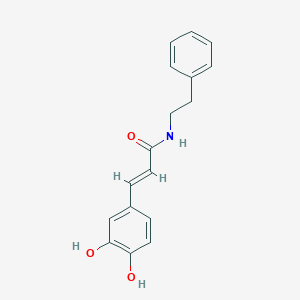

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B21935.png)


